molecular formula C20H12Cl2N2O2S B11114859 (2E,5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11114859
M. Wt: 415.3 g/mol
InChI Key: PHILFMMEEVFMMS-BOPFTXTBSA-N
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Description

5-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE: is a complex organic compound that features a combination of aromatic rings, furyl, and thiazolanone structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves the condensation of 5-(2,3-dichlorophenyl)-2-furylmethanone with 2-phenyl-1,3-thiazolan-4-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and thiazolanone moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its mechanism of action and efficacy in treating various diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it could inhibit the activity of enzymes responsible for cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

  • 5-{[5-(3,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
  • 5-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
  • 5-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE

Uniqueness: The uniqueness of 5-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]METHYLENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern on the aromatic rings and the presence of both furyl and thiazolanone moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H12Cl2N2O2S

Molecular Weight

415.3 g/mol

IUPAC Name

(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12Cl2N2O2S/c21-15-8-4-7-14(18(15)22)16-10-9-13(26-16)11-17-19(25)24-20(27-17)23-12-5-2-1-3-6-12/h1-11H,(H,23,24,25)/b17-11-

InChI Key

PHILFMMEEVFMMS-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)S2

Origin of Product

United States

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